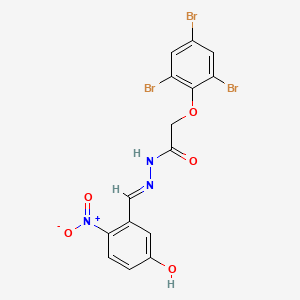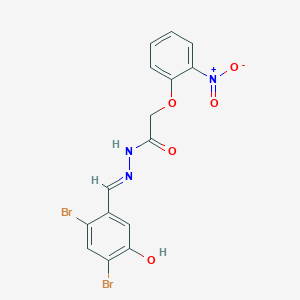![molecular formula C19H19N3OS B3856303 N-(2-pyridin-4-ylethyl)-2-[(2-thienylmethyl)amino]benzamide](/img/structure/B3856303.png)
N-(2-pyridin-4-ylethyl)-2-[(2-thienylmethyl)amino]benzamide
Overview
Description
N-(2-pyridin-4-ylethyl)-2-[(2-thienylmethyl)amino]benzamide, also known as PTEB, is a chemical compound that has been studied extensively for its potential therapeutic applications. PTEB is a small molecule that has been shown to have promising effects on a variety of biological pathways, making it a potentially valuable tool for scientific research.
Mechanism of Action
N-(2-pyridin-4-ylethyl)-2-[(2-thienylmethyl)amino]benzamide exerts its effects through a variety of mechanisms, depending on the specific biological pathway being studied. In cancer cells, this compound has been shown to inhibit the activity of the protein kinase AKT, which is involved in cell survival and proliferation. In neurons, this compound has been shown to modulate the activity of the neurotransmitter gamma-aminobutyric acid (GABA), which plays a critical role in regulating neuronal excitability. In immune cells, this compound has been shown to inhibit the activity of the transcription factor NF-kappaB, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific biological pathway being studied. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In neurons, this compound has been shown to modulate synaptic plasticity and neurotransmitter release. In immune cells, this compound has been shown to inhibit the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One major advantage of N-(2-pyridin-4-ylethyl)-2-[(2-thienylmethyl)amino]benzamide is its versatility, as it has been shown to have effects on a variety of biological pathways. Additionally, this compound is a small molecule that can be easily synthesized and purified, making it a valuable tool for scientific research. However, one limitation of this compound is its potential toxicity, as it has been shown to have cytotoxic effects at high concentrations. Additionally, this compound's effects on different biological pathways may be difficult to interpret, as they may be influenced by off-target effects.
Future Directions
There are many potential future directions for research on N-(2-pyridin-4-ylethyl)-2-[(2-thienylmethyl)amino]benzamide. One promising avenue of research is the development of this compound derivatives with improved specificity and potency. Additionally, further studies are needed to fully elucidate the mechanisms underlying this compound's effects on different biological pathways. Finally, studies are needed to determine the potential therapeutic applications of this compound in various disease models.
Scientific Research Applications
N-(2-pyridin-4-ylethyl)-2-[(2-thienylmethyl)amino]benzamide has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by disrupting cellular signaling pathways and inducing apoptosis. In neuroscience, this compound has been studied for its potential to modulate neurotransmitter release and synaptic plasticity. In immunology, this compound has been shown to inhibit the production of inflammatory cytokines, making it a potential tool for treating autoimmune diseases.
Properties
IUPAC Name |
N-(2-pyridin-4-ylethyl)-2-(thiophen-2-ylmethylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c23-19(21-12-9-15-7-10-20-11-8-15)17-5-1-2-6-18(17)22-14-16-4-3-13-24-16/h1-8,10-11,13,22H,9,12,14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOHMLPSPJCDIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CC=NC=C2)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-chlorophenyl)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B3856234.png)


![N-(2-methylphenyl)-4-[2-(3-nitrobenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B3856249.png)
![1-{2-[2-(2,4-dimethylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B3856261.png)
![6-{[(4-bromophenyl)sulfonyl]amino}hexanoic acid](/img/structure/B3856279.png)
![2-({2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]hydrazino}carbonyl)-6-nitrobenzoic acid](/img/structure/B3856287.png)

![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-2-methoxybenzamide](/img/structure/B3856295.png)
![4-[2-(3-nitrobenzoyl)carbonohydrazonoyl]phenyl 4-bromobenzoate](/img/structure/B3856321.png)

![ethyl cyano[(2-methyl-4-nitrophenyl)hydrazono]acetate](/img/structure/B3856327.png)
